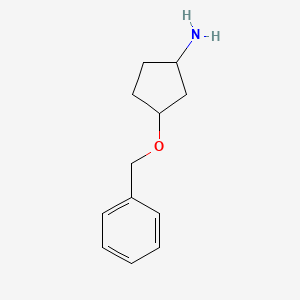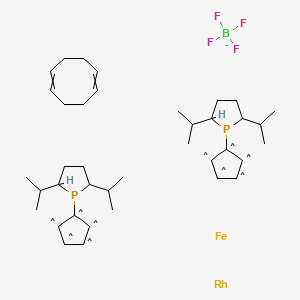
1,1-Bis((2S,5S)-2,5-di-i-propylphospholano)ferrocene(cyclooctadiene)rhodium(I) tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Bis((2S,5S)-2,5-di-i-propylphospholano)ferrocene(cyclooctadiene)rhodium(I) tetrafluoroborate: is a chiral catalyst widely used in asymmetric synthesis. This compound is known for its high efficiency and selectivity in various catalytic reactions, making it a valuable tool in both academic research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Bis((2S,5S)-2,5-di-i-propylphospholano)ferrocene(cyclooctadiene)rhodium(I) tetrafluoroborate typically involves the coordination of rhodium with the chiral ligand 1,1-Bis((2S,5S)-2,5-di-i-propylphospholano)ferrocene and cyclooctadiene. The reaction is carried out under inert conditions, often using solvents like methylene chloride .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Bis((2S,5S)-2,5-di-i-propylphospholano)ferrocene(cyclooctadiene)rhodium(I) tetrafluoroborate undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide.
Reduction: It can also undergo reduction reactions, typically using reducing agents such as sodium borohydride.
Substitution: The compound is involved in substitution reactions, where ligands can be replaced by other groups under specific conditions
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methylene chloride, toluene, ethanol
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized rhodium complexes, while reduction reactions can produce reduced rhodium species .
Applications De Recherche Scientifique
Chemistry: In chemistry, 1,1-Bis((2S,5S)-2,5-di-i-propylphospholano)ferrocene(cyclooctadiene)rhodium(I) tetrafluoroborate is used as a chiral catalyst in asymmetric synthesis. It is particularly effective in hydrogenation reactions, where it helps produce enantiomerically pure compounds .
Biology: The compound’s applications in biology include its use in the synthesis of biologically active molecules. Its ability to catalyze enantioselective reactions makes it valuable in the production of pharmaceuticals and other bioactive compounds .
Medicine: In medicine, this compound is used in the synthesis of chiral drugs. Its high selectivity and efficiency in catalytic reactions make it an essential tool in the pharmaceutical industry .
Industry: Industrially, this compound is used in the production of fine chemicals and specialty materials. Its role as a chiral catalyst helps in the manufacture of high-value products with specific stereochemistry .
Mécanisme D'action
The mechanism of action of 1,1-Bis((2S,5S)-2,5-di-i-propylphospholano)ferrocene(cyclooctadiene)rhodium(I) tetrafluoroborate involves the coordination of the rhodium center with the chiral ligand and cyclooctadiene. This coordination creates a chiral environment that facilitates enantioselective reactions. The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally, the compound acts by stabilizing transition states and intermediates, leading to high selectivity and efficiency .
Comparaison Avec Des Composés Similaires
- 1,1-Bis(diisopropylphosphino)ferrocene
- 1,1-Bis(dicyclohexylphosphino)ferrocene
- 1,1-Bis(phenylphosphino)ferrocene
- 1,1-Bis(phenylphosphinidene)ferrocene
- 1,1-Bis(diphenylphosphino)ferrocene
Comparison: Compared to these similar compounds, 1,1-Bis((2S,5S)-2,5-di-i-propylphospholano)ferrocene(cyclooctadiene)rhodium(I) tetrafluoroborate is unique due to its high enantioselectivity and efficiency in catalytic reactions. The specific chiral environment created by the (2S,5S)-2,5-di-i-propylphospholano ligand enhances its performance in asymmetric synthesis, making it a preferred choice for many applications .
Propriétés
Formule moléculaire |
C38H60BF4FeP2Rh- |
|---|---|
Poids moléculaire |
824.4 g/mol |
InChI |
InChI=1S/2C15H24P.C8H12.BF4.Fe.Rh/c2*1-11(2)14-9-10-15(12(3)4)16(14)13-7-5-6-8-13;1-2-4-6-8-7-5-3-1;2-1(3,4)5;;/h2*5-8,11-12,14-15H,9-10H2,1-4H3;1-2,7-8H,3-6H2;;;/q;;;-1;; |
Clé InChI |
UKUJMTBLXJURSB-UHFFFAOYSA-N |
SMILES canonique |
[B-](F)(F)(F)F.CC(C)C1CCC(P1[C]2[CH][CH][CH][CH]2)C(C)C.CC(C)C1CCC(P1[C]2[CH][CH][CH][CH]2)C(C)C.C1CC=CCCC=C1.[Fe].[Rh] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


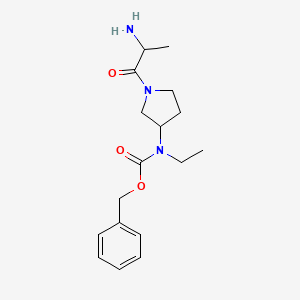
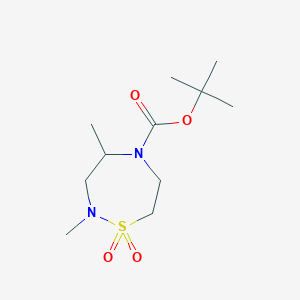
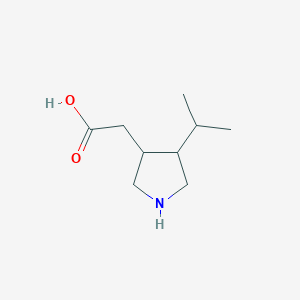
![5-Chloro-3-iodo-1-tetrahydropyran-2-yl-pyrazolo[4,3-d]pyrimidine](/img/structure/B14788768.png)
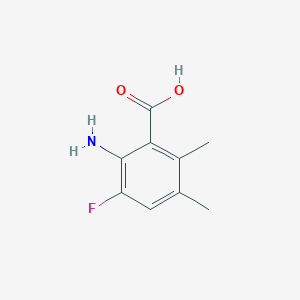
![Pyrrolo[3,4-c]pyrrole](/img/structure/B14788784.png)
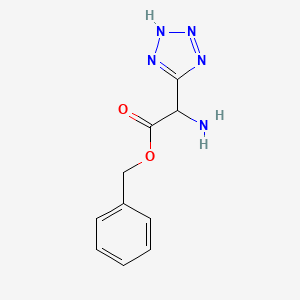
![(5R)-5-[(1S)-1,2-dihydroxyethyl]-3-ethoxy-4-hydroxy-2,5-dihydrofuran-2-one](/img/structure/B14788800.png)
![2-Amino-1-[4-[benzyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one](/img/structure/B14788805.png)
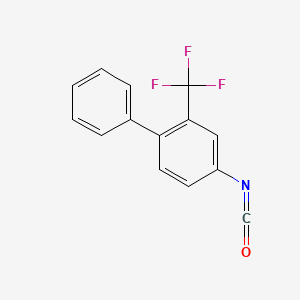
![7-bromo-6-chloro-3-[3-(3-hydroxypiperidin-2-yl)-2-oxopropyl]quinazolin-4-one;hydrochloride](/img/structure/B14788818.png)
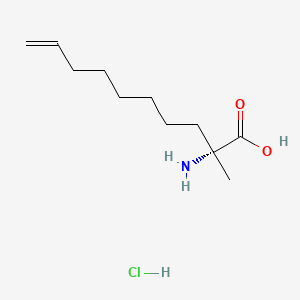
![5-[[1-[[1-[[1-[[1-[[1-[[3-(acetamidomethylsulfanyl)-1-[[1-[[1-[[3-(acetamidomethylsulfanyl)-1-[[1-[[3-(acetamidomethylsulfanyl)-1-[[1-[[4-carboxy-1-[(1-carboxy-2-hydroxypropyl)amino]-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-amino-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-amino-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-amino-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B14788822.png)
